![molecular formula C19H17NO4 B4429806 N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4429806.png)
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
Descripción general
Descripción
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide, also known as MDMA or ecstasy, is a psychoactive drug that has been widely used recreationally. However, the compound has also been studied for its potential therapeutic applications in various mental health disorders, including post-traumatic stress disorder (PTSD) and anxiety.
Aplicaciones Científicas De Investigación
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has been studied for its potential therapeutic applications in various mental health disorders, including PTSD, anxiety, and depression. The compound has been shown to increase empathy, reduce fear, and enhance social bonding. In clinical trials, this compound-assisted psychotherapy has been found to be effective in reducing symptoms of PTSD in patients who have not responded to traditional treatments.
Mecanismo De Acción
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide acts on the serotonin system in the brain, increasing the release of serotonin and inhibiting its reuptake. The compound also affects the release of other neurotransmitters, including dopamine and norepinephrine. The increased release of serotonin is thought to be responsible for the drug's empathogenic and prosocial effects.
Biochemical and Physiological Effects
This compound has been shown to increase heart rate, blood pressure, and body temperature. The compound also causes the release of stress hormones, such as cortisol. In addition, this compound has been found to cause oxidative stress and damage to neurons in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has several advantages for lab experiments, including its ability to induce prosocial behavior and reduce fear and anxiety. However, the compound also has several limitations, including its potential for neurotoxicity and the difficulty in controlling the dose and purity of the drug.
Direcciones Futuras
Future research on N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide should focus on the potential therapeutic applications of the compound, including its use in the treatment of PTSD and other mental health disorders. In addition, further studies are needed to understand the long-term effects of this compound use and to develop safer and more effective forms of the drug for clinical use. Finally, research should also focus on the potential for this compound-assisted psychotherapy to enhance social bonding and improve interpersonal relationships.
Conclusion
This compound is a psychoactive drug that has been widely used recreationally but has also been studied for its potential therapeutic applications in mental health disorders. The compound acts on the serotonin system in the brain, increasing the release of serotonin and affecting the release of other neurotransmitters. While this compound has several advantages for lab experiments, including its ability to induce prosocial behavior, it also has several limitations, including its potential for neurotoxicity. Future research on this compound should focus on its potential therapeutic applications, long-term effects, and development of safer and more effective forms of the drug.
Propiedades
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-11-14-5-3-4-6-15(14)24-18(11)19(21)20-12(2)13-7-8-16-17(9-13)23-10-22-16/h3-9,12H,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEOCXQZPMYTOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC(C)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



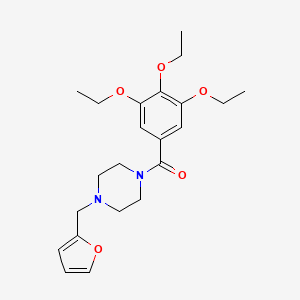
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4429734.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B4429747.png)
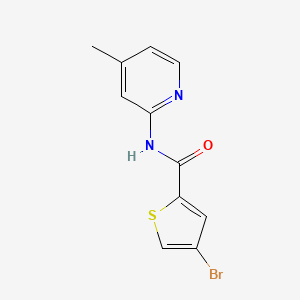
![4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4429757.png)
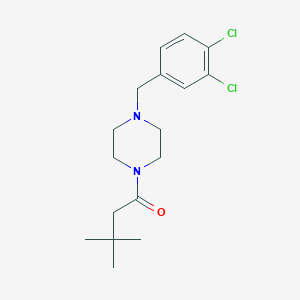
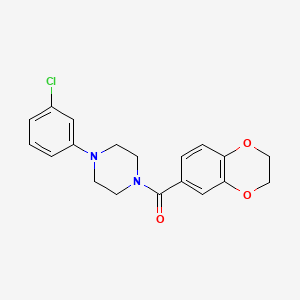
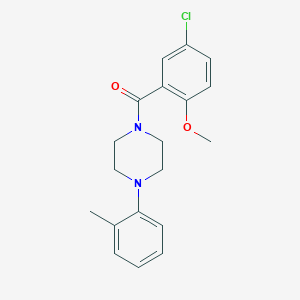
![3-ethyl-N-[1-(4-isopropylphenyl)propyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4429784.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4429795.png)
![4-[2-(2-chloro-5-methylphenoxy)propanoyl]morpholine](/img/structure/B4429804.png)
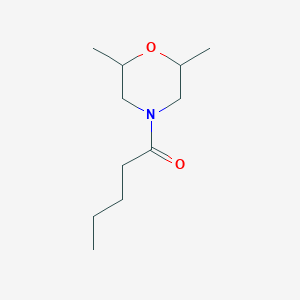

![N-{3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}isonicotinamide](/img/structure/B4429842.png)